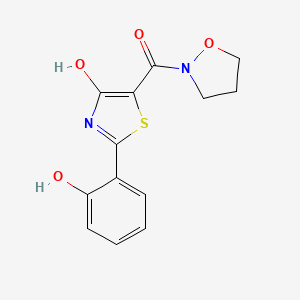
TRPM8 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRPM8 antagonist 3 is a compound that inhibits the activity of the transient receptor potential melastatin subtype 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol. It plays a significant role in sensory perception, particularly in detecting cold and pain. This compound has been studied for its potential therapeutic applications in various medical conditions, including pain management and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRPM8 antagonist 3 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, the reaction between an aromatic aldehyde and an amine can form an imine intermediate, which is then cyclized to form the core structure.
Functionalization: The core structure is further functionalized by introducing various substituents through reactions such as alkylation, acylation, and halogenation. These reactions are carried out under controlled conditions, often using catalysts and specific reagents to achieve the desired functional groups.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to larger quantities. This requires optimization of reaction conditions, selection of suitable solvents, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
TRPM8 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pain Management: By inhibiting TRPM8, the compound can reduce cold-induced pain and hypersensitivity, making it a potential therapeutic agent for conditions like neuropathic pain and migraine
Cancer Treatment: TRPM8 is overexpressed in several types of cancer, including prostate and pancreatic cancer. .
Inflammatory Diseases: The compound’s ability to modulate TRPM8 activity has implications for treating inflammatory conditions, as TRPM8 is involved in inflammatory pain pathways
Other Applications: TRPM8 antagonist 3 is also being explored for its potential in treating conditions like overactive bladder, dry eye disease, and metabolic disorders
Mechanism of Action
TRPM8 antagonist 3 exerts its effects by binding to the TRPM8 ion channel and inhibiting its activity. This prevents the influx of calcium ions into cells, which is a key step in the activation of TRPM8. By blocking this pathway, the compound can reduce the sensation of cold and pain. Additionally, this compound can interfere with signaling pathways involved in cancer cell proliferation and metastasis, further highlighting its therapeutic potential .
Comparison with Similar Compounds
TRPM8 antagonist 3 is part of a broader class of TRPM8 antagonists, each with unique structural features and pharmacological properties. Some similar compounds include:
AMTB: Another TRPM8 antagonist that has shown efficacy in reducing cold-induced pain and hypersensitivity.
BCTC: A potent TRPM8 antagonist with applications in pain management and cancer treatment.
M8-B: A TRPM8 antagonist that has demonstrated potential in treating inflammatory and metabolic disorders.
Compared to these compounds, this compound may offer unique advantages in terms of potency, selectivity, and metabolic stability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
[4-hydroxy-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]-(1,2-oxazolidin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c16-9-5-2-1-4-8(9)12-14-11(17)10(20-12)13(18)15-6-3-7-19-15/h1-2,4-5,16-17H,3,6-7H2 |
InChI Key |
BKUQCBLRBYEPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1)C(=O)C2=C(N=C(S2)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
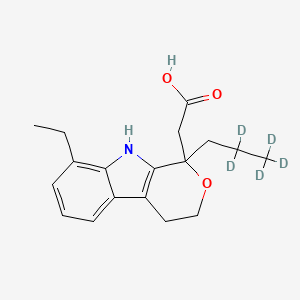
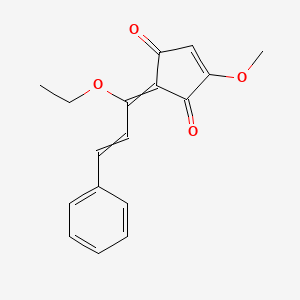
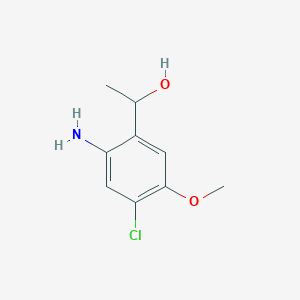
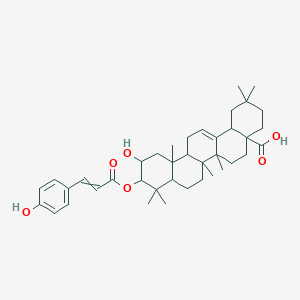
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
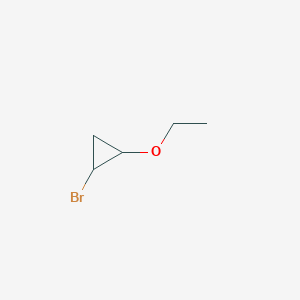
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
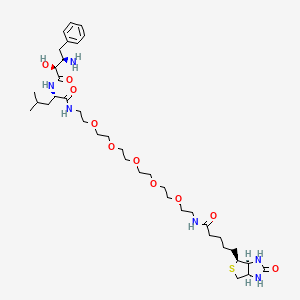
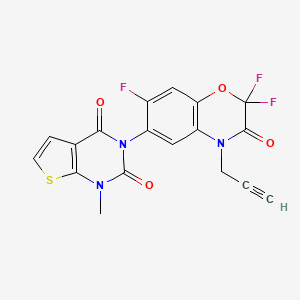


![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)

